molecular formula C8H17NO3 B1334407 3-(Boc-amino)-1-propanol CAS No. 58885-58-8

3-(Boc-amino)-1-propanol

Cat. No.: B1334407
CAS No.: 58885-58-8
M. Wt: 175.23 g/mol
InChI Key: XDJCYKMWJCYQJM-UHFFFAOYSA-N
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Description

3-(Boc-amino)-1-propanol, also known as tert-butyl 3-hydroxypropylcarbamate, is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.

Mechanism of Action

Target of Action

The primary target of 3-(Boc-amino)-1-propanol is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino functions, which often need to be protected during synthetic reactions .

Mode of Action

This compound, as a Boc-protected compound, interacts with its targets by forming a tert-butyl carbamate (Boc) derivative . This interaction occurs under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets . It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The Boc-derivative nicely complements the corresponding benzyl carbamates (Cbz-compounds), which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .

Pharmacokinetics

It is known that the boc group can be cleaved by mild acidolysis , suggesting that the compound’s bioavailability may be influenced by the pH of the environment

Result of Action

The result of the action of this compound is the formation of Boc-protected amines and amino acids . These protected compounds are stable and can withstand various reaction conditions, making them useful in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Boc group can be cleaved under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino alcohol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-amino)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Boc-amino)-1-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCYKMWJCYQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397132
Record name 3-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-58-8
Record name 3-(Boc-amino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Boc-amino)-1-propanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-aminopropanol 8-1 (Aldrich) (15 g, 0.2 mol), NEt3 (42 mL, 0.3 mol) and DMF (400 mL) at 0° C. was added BOC2O (52 g, 0.24 mol). After stirring at 0° C. for 6 h the reaction mixture was diluted with ether and then washed with H2O (2×), sat. NaHCO3, 5% KHSO4 and brine, dried (MgSO4) and concentrated to give 8-2 as a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Into 30 ml of methanol, was dissolved 1.5 g (20 mmoles) of 3-amino-1-propanol followed by the addition of 4.8 g (20 mmoles) of S-tert-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimdine (a product of Kokusan Kagaku Co.). After stirring for 6 hours, the reaction mixture was evaporated to drynes, dissolved in 200 ml of chloroform, and washed with 200 ml of water. The chloroform layer was concentrated and subjected to column chromatography using 300 g of silica gel (Wako Gel® C-200) and a toluene-ethyl acetate (1:1 by volume) mixture as a developing solvent. The Fraction Nos. 82 to 151 (each 15 ml in volume) were combined and evaporated to obtain 2.95 g (84% yield) of 3-tert-butoxycarbonylamino-1-propanol in the form of colorless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-aminopropanol (15 mL, 0.20 mol) in methylene chloride (50 mL) at rt was treated with t-butylpyrocarbonate (42.02 g, 1 equiv) in methylene chloride (25 mL), dropwise over 2 h. After stirring overnight the mixture was evaporated, flushed with heptane (3×), and dried in vacuo to give the product as a thick oil (34.31 g, 100%). 1H NMR δ 1.48 (s, 9H), 3.12 (br, 1H), 3.22 (q, J=7.5 Hz, 2H), 3.60 (q, J=7.8 Hz, 2H), 4.81 (br, 1H). MS (DCl) 176 (MH)+. Anal calcd for C8H17NO3: C-54.84, H-9.78, N-7.99. Found: C-54.80, H-9.82, N-7.97.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
t-butylpyrocarbonate
Quantity
42.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-amino)-1-propanol
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Reactant of Route 6
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